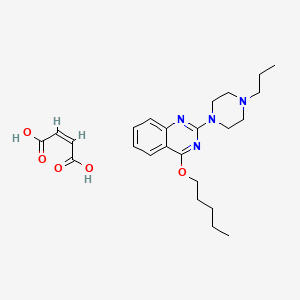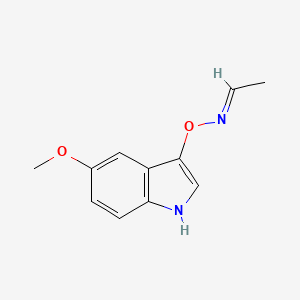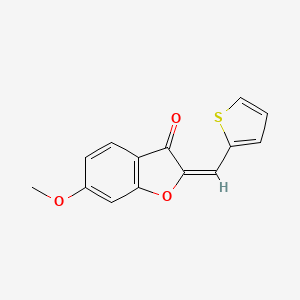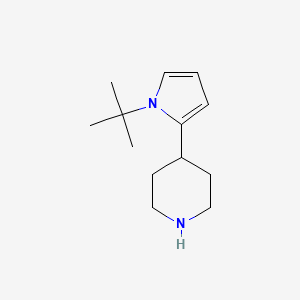
4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate is a synthetic organic compound that belongs to the quinazoline class of molecules. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline core substituted with a pentyloxy group and a propylpiperazine moiety, making it a molecule of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable quinazoline derivative is reacted with pentanol in the presence of a strong base like sodium hydride.
Attachment of the Propylpiperazine Moiety: The propylpiperazine group is typically introduced through a nucleophilic substitution reaction, where the quinazoline intermediate is reacted with 1-propylpiperazine under reflux conditions.
Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting the free base of the compound with maleic acid in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core or the piperazine ring, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the pentyloxy and propylpiperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic and electrophilic reagents, such as alkyl halides and acyl chlorides, are commonly employed under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline and piperazine derivatives.
科学的研究の応用
4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The pentyloxy and propylpiperazine groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **4-(Methoxy)-2-(4-methylpiperazin-1-yl)quinazoline
- **4-(Ethoxy)-2-(4-ethylpiperazin-1-yl)quinazoline
- **4-(Butoxy)-2-(4-butylpiperazin-1-yl)quinazoline
Uniqueness
4-(Pentyloxy)-2-(4-propylpiperazin-1-yl)quinazoline maleate is unique due to its specific substitution pattern, which can influence its biological activity and chemical properties. The pentyloxy group provides a distinct hydrophobic character, while the propylpiperazine moiety can enhance its interaction with biological targets, potentially leading to unique pharmacological profiles compared to other similar compounds.
特性
分子式 |
C24H34N4O5 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;4-pentoxy-2-(4-propylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H30N4O.C4H4O4/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24;5-3(6)1-2-4(7)8/h6-7,9-10H,3-5,8,11-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
YXTSCCVXUAXKIP-BTJKTKAUSA-N |
異性体SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCC.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCC.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)




![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)





![Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B12913194.png)


